molecular formula C14H24O4 B12666675 2-Decylidenesuccinic acid CAS No. 5768-45-6

2-Decylidenesuccinic acid

Cat. No.: B12666675
CAS No.: 5768-45-6
M. Wt: 256.34 g/mol
InChI Key: XMNQOFCTLYALPR-BENRWUELSA-N
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Description

2-Decylidenesuccinic acid is an organic compound with the molecular formula C14H24O4 It is a derivative of succinic acid, characterized by the presence of a decylidene group attached to the succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylidenesuccinic acid typically involves the reaction of succinic acid with decanal in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Reactants: Succinic acid and decanal

    Catalyst: Acidic or basic catalyst

    Conditions: Elevated temperature, solvent (e.g., toluene)

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Decylidenesuccinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the decylidene group to a decyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of decylsuccinic acid.

    Reduction: Formation of 2-decyloctanedioic acid.

    Substitution: Formation of various substituted succinic acid derivatives.

Scientific Research Applications

2-Decylidenesuccinic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-Decylidenesuccinic acid involves its interaction with specific molecular targets and pathways. The decylidene group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    Succinic Acid: A simpler dicarboxylic acid with similar structural features but lacking the decylidene group.

    Adipic Acid: Another dicarboxylic acid with a longer carbon chain.

    Glutaric Acid: A dicarboxylic acid with a five-carbon chain.

Uniqueness: 2-Decylidenesuccinic acid is unique due to the presence of the decylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dicarboxylic acids and contributes to its specific reactivity and applications.

Properties

CAS No.

5768-45-6

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

(2Z)-2-decylidenebutanedioic acid

InChI

InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h10H,2-9,11H2,1H3,(H,15,16)(H,17,18)/b12-10-

InChI Key

XMNQOFCTLYALPR-BENRWUELSA-N

Isomeric SMILES

CCCCCCCCC/C=C(/CC(=O)O)\C(=O)O

Canonical SMILES

CCCCCCCCCC=C(CC(=O)O)C(=O)O

Origin of Product

United States

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